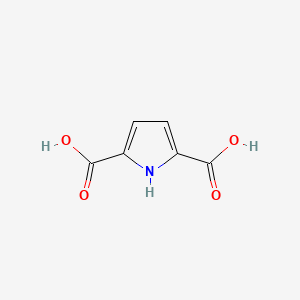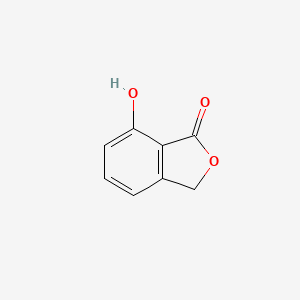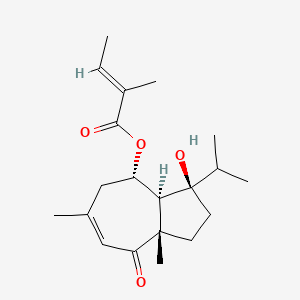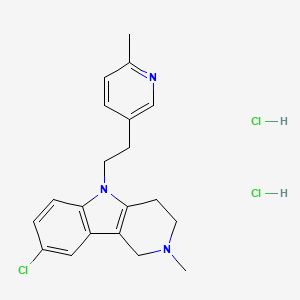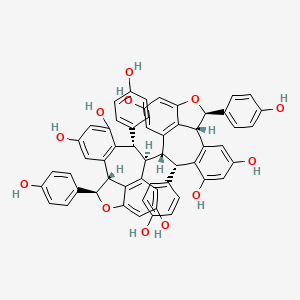
Mycalamide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycalamide B is a natural product found in Mycale with data available.
Scientific Research Applications
Antitumor Activity
Mycalamide B, derived from marine sponges, has shown significant potential as an antitumor agent. It exhibits potent in vitro toxicity and in vivo efficacy against various murine and human tumor cells. Concentrations of this compound that inhibited 50% of murine lymphoma P388 cells were less than 5 nM. Additionally, it was effective against various human tumor cell lines and exerted moderate activity against P388 leukemia in vivo (Burres & Clement, 1989). This compound inhibits protein synthesis as its mechanism of action, affecting the rates of incorporation of leucine into acid-precipitable material of cultured P388 cells significantly.
Cancer Prevention Properties
Mycalamide A, closely related to this compound, has shown cancer-preventive properties by inhibiting epidermal growth factor (EGF)-induced neoplastic transformation and inducing apoptosis in murine cells. It also inhibits transcriptional activity of oncogenic nuclear factors AP-1 and NF-κB, which are potential mechanisms for its cancer-preventive properties (Dyshlovoy et al., 2012).
Conversion of Cell Morphology
Mycalamide A and B converted the morphology of ras-transformed NRK-cells to normal morphology at specific concentrations. This effect is suggested to be due to the inhibition of biosynthesis of p21 protein, indicating a potential application in reversing abnormal cell morphologies associated with cancerous transformations (Ogawara et al., 1991).
Mechanism of Action
This compound inhibits translation elongation, a key process in protein synthesis, without affecting other aspects of mRNA translation. This inhibition is similar to the mechanism of action of cycloheximide but with specific differences in the blockade of tRNA binding and ribosome positioning (Dang et al., 2011).
Resistance to Drug Efflux
Mycalamide A and E, both related to this compound, show limited susceptibility to the drug efflux network. This characteristic is significant as it suggests that future drugs based on the mycalamides could be effective in situations where resistance to other chemotherapeutic approaches occurs due to efflux pump-based resistance, although efflux may mediate resistance in antifungal applications (Venturi et al., 2012).
properties
Molecular Formula |
C25H43NO10 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1 |
InChI Key |
AAABMNXUOFPYQK-GRMLSQNXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C |
synonyms |
mycalamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



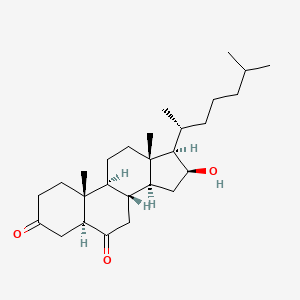
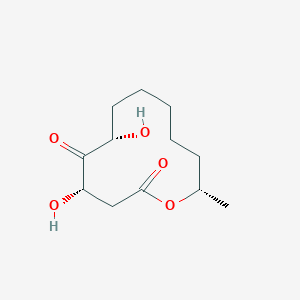
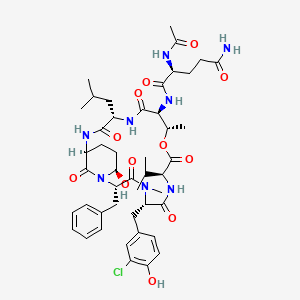

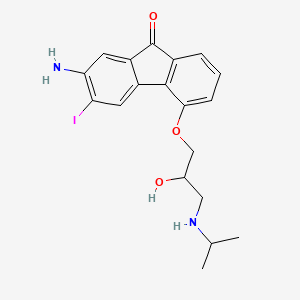

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
